Welcome to the BenchChem Online Store!
molecular formula C18H30IN B8614977 N,N-Dihexyl-4-iodoaniline CAS No. 90134-09-1

N,N-Dihexyl-4-iodoaniline

Cat. No. B8614977
M. Wt: 387.3 g/mol
InChI Key: GHTRYGWOSLLAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07842758B2

Procedure details

4-Iodoaniline (15.05 g, 6.87×10−2 mol), K2CO3 (19.00 g, 0.137 mol), 1-iodohexane (32.0 ml, 0.217 mol) and dry DMF (170 ml) were added to a 500-ml two-neck round-bottom flask. Ar was bubbled into the reaction mixture for 10 min. The reaction mixture was stirred at 90° C. for 16 h and at 100° C. for 2.5 h under Ar. After cooling, the reaction mixture was filtered to remove inorganic solids. Solvents were removed in vacuo, and water was added to the reaction mixture. The organic layers were extracted with CHCl3, washed with aq. NaHCO3 and water, and dried over Na2SO4. The residue was chromatographed on silica gel 4:1 hexane:CHCl3 as the eluent. Yield=20.47 g (77% based on 15.05 g of 4-iodoaniline). 1H NMR (250 MHz, CDCl3): δ 7.41 (d, 2H, J=8.8 Hz, Ph), 6.40 (d, 2H, J=9.1 Hz, Ph), 3.20 (t, 4H, J=7.6 Hz, —NCH2—), 1.43-1.61 (m, 4H, —NCH2CH2—), 1.18-1.37 (m, 12H, —CH2—), 0.89 (t, 6H, J=6.5 Hz, —CH3). CI MS m/z: 388.149 ((M+H)+) (calcd 388.150).
Quantity
15.05 g
Type
reactant
Reaction Step One
Name
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].I[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>CN(C=O)C>[I:1][C:2]1[CH:8]=[CH:7][C:5]([N:6]([CH2:7][CH2:8][CH2:2][CH2:3][CH2:4][CH3:5])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
15.05 g
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Name
Quantity
19 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
32 mL
Type
reactant
Smiles
ICCCCCC
Name
Quantity
170 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 90° C. for 16 h and at 100° C. for 2.5 h under Ar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ar was bubbled into the reaction mixture for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove inorganic solids
CUSTOM
Type
CUSTOM
Details
Solvents were removed in vacuo, and water
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The organic layers were extracted with CHCl3
WASH
Type
WASH
Details
washed with aq. NaHCO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel 4:1 hexane

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
IC1=CC=C(N(CCCCCC)CCCCCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.